molecular formula C17H16Cl2N2O B2840011 1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950398-72-8

1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B2840011
CAS RN: 950398-72-8
M. Wt: 335.23
InChI Key: NXWQQGJLYSJOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dichlorobenzyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DCB-ME and is a white to off-white powder that is soluble in organic solvents. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthetic Methods and Chemical Modifications

Enantioselective Synthesis : Benzodiazepines, including derivatives similar to the compound , have been synthesized with enantioselective methods, allowing for the creation of compounds with quaternary stereogenic centers. Such synthetic advancements enable the production of benzodiazepines with diverse N1 functionality, which could be pivotal for pharmacological innovations (Carlier et al., 2006).

Pd-Catalyzed Carboamination : Another approach to synthesizing saturated 1,4-benzodiazepines involves Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives, offering a pathway to heterocyclic products with potential for diverse pharmacological applications (Neukom et al., 2011).

Pharmacological Activities

AMPA Receptor Antagonists : Some benzodiazepines have been identified as AMPA receptor antagonists, exhibiting anticonvulsant properties without affecting the benzodiazepine receptor, highlighting their potential for novel therapeutic applications (Chimirri et al., 1998).

Antimalarial Activity : Ferrocenyl benzodiazepines, synthesized through microwave-assisted methods, have shown antiplasmodial activity against Plasmodium falciparum strains. This suggests that structural modifications of benzodiazepines could lead to compounds with significant antimalarial properties (Mwande-Maguene et al., 2011).

Molecular and Structural Studies

Molecular-Crystal Structure : The detailed molecular-crystal structure analysis of benzodiazepine derivatives can shed light on their conformational properties and potential interactions with biological targets, aiding in the design of more effective drugs (Andronati et al., 1982).

Inclusion Complex Formation : The study of inclusion complex formation between benzodiazepines and β-cyclodextrin offers insights into improving the solubility and pharmacokinetic properties of these compounds, which is crucial for their development as therapeutic agents (Papezhuk et al., 2020).

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWQQGJLYSJOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.